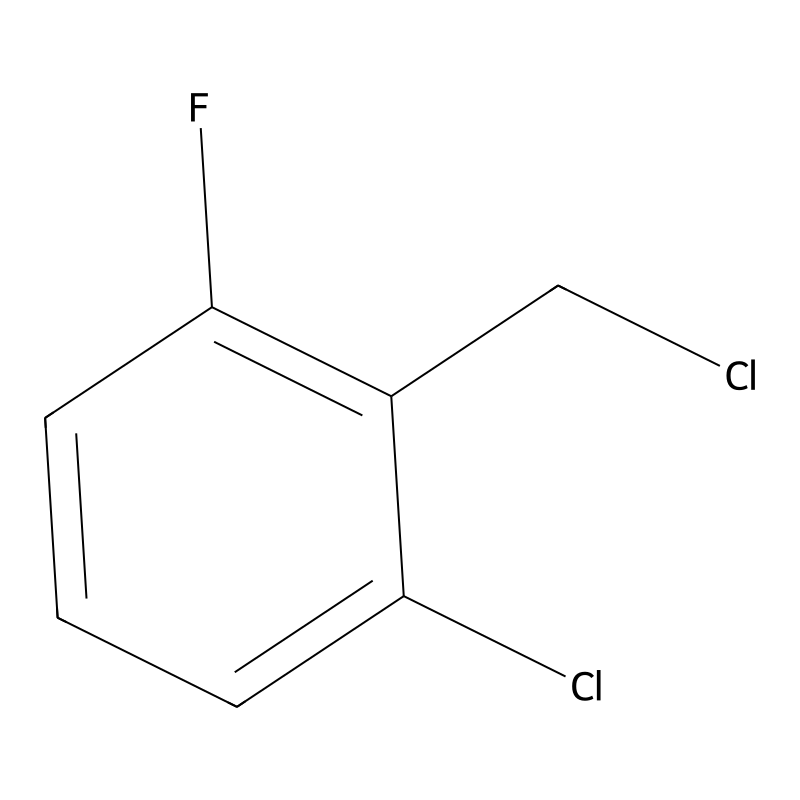

2-Chloro-6-fluorobenzyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of 3-benzylsulfanyl derivatives of 1,2,4-triazole and 4-methyl-1,2,4-triazole

Scientific Field: This application falls under the field of Organic Chemistry, specifically in the synthesis of heterocyclic compounds.

Summary of the Application: 2-Chloro-6-fluorobenzyl chloride is used as an alkylating reagent in the synthesis of 3-benzylsulfanyl derivatives of 1,2,4-triazole and 4-methyl-1,2,4-triazole .

Synthesis of 2-chloro-6-fluorobenzylamine

Scientific Field: This application is also in the field of Organic Chemistry, specifically in the synthesis of amines.

Summary of the Application: 2-Chloro-6-fluorobenzyl chloride is used in the preparation of 2-chloro-6-fluorobenzylamine, which is required for the synthesis of 9-substituted adenine .

Preparation of Aprinocid

Scientific Field: This application is in the field of Medicinal Chemistry, specifically in the synthesis of antiprotozoal agents.

Summary of the Application: 2-Chloro-6-fluorobenzyl chloride is used in the preparation of aprinocid , an antiprotozoal agent that has been studied for its potential use in the treatment of diseases caused by protozoan parasites.

Synthesis of 4-chlorobenzoimidazo[1,2-a][3,1]benzothiazine

Scientific Field: This application is in the field of Organic Chemistry, specifically in the synthesis of heterocyclic compounds.

Summary of the Application: 2-Chloro-6-fluorobenzyl bromide, a derivative of 2-Chloro-6-fluorobenzyl chloride, may be used in the synthesis of 4-chlorobenzoimidazo[1,2-a][3,1]benzothiazine .

Synthesis of Antiprotozoal Agents

Summary of the Application: 2-Chloro-6-fluorobenzyl chloride is used in the preparation of various antiprotozoal agents . These agents are used to treat diseases caused by protozoan parasites.

Synthesis of Heterocyclic Compounds

Summary of the Application: 2-Chloro-6-fluorobenzyl chloride is used as an alkylating reagent during the synthesis of various heterocyclic compounds . These compounds are often used in drug discovery and development.

2-Chloro-6-fluorobenzyl chloride is an organic compound with the molecular formula C₇H₅Cl₂F and a molecular weight of 179.02 g/mol. It appears as a clear, colorless liquid with a pungent odor, melting point of 7 °C, and boiling point ranging from 208 to 210 °C. The compound is classified as a lachrymatory agent, indicating that it can cause tearing upon exposure . Its chemical structure features a benzyl group substituted with chlorine and fluorine atoms, which contributes to its reactivity and utility in various

- Alkylation Reactions: It acts as an alkylating reagent in the synthesis of 3-benzylsulfanyl derivatives of 1,2,4-triazole .

- Formation of Amines: The compound can be converted into 2-chloro-6-fluorobenzylamine, which is crucial for synthesizing 9-substituted adenine .

- Reactions with Nucleophiles: It readily undergoes nucleophilic substitution reactions due to the presence of the chlorine atom, making it valuable in organic synthesis.

Several methods exist for synthesizing 2-chloro-6-fluorobenzyl chloride:

- Chlorination of 2-Chloro-6-fluorotoluene: This method involves chlorinating 2-chloro-6-fluorotoluene under illumination to yield multiple products, including 2-chloro-6-fluorobenzyl chloride. The reaction conditions typically involve temperatures between 100 and 200 °C .

- Purification Techniques: After synthesis, purification methods such as reduced pressure distillation or rectification are employed to isolate the desired product from by-products .

2-Chloro-6-fluorobenzyl chloride has several applications in organic synthesis:

- Intermediate in Pharmaceutical Synthesis: It is used in the preparation of various pharmaceutical compounds, particularly those related to nucleoside analogs and other biologically active molecules .

- Chemical Research: The compound serves as a reagent in laboratories for synthesizing complex organic molecules.

Research on the interactions involving 2-chloro-6-fluorobenzyl chloride primarily focuses on its reactivity with nucleophiles and its role in synthetic pathways. Studies have indicated that its chlorinated structure enhances its electrophilic character, facilitating various substitution reactions that are crucial for developing new compounds .

Several compounds share structural similarities with 2-chloro-6-fluorobenzyl chloride. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Chlorobenzyl chloride | C₇H₇Cl | Lacks fluorine; used similarly as a reagent |

| 3-Chloro-4-fluorobenzyl chloride | C₇H₆ClF | Different substitution pattern; similar applications |

| 4-Fluorobenzyl chloride | C₇H₆ClF | Fluorine at a different position; used in synthesis |

Uniqueness of 2-Chloro-6-Fluorobenzyl Chloride

The uniqueness of 2-chloro-6-fluorobenzyl chloride lies in its specific combination of chlorine and fluorine substituents at defined positions on the benzene ring. This arrangement not only influences its reactivity but also enhances its utility in synthesizing biologically active compounds that require precise functionalization for efficacy.

Physical Description

XLogP3

UNII

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H411 (77.61%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Environmental Hazard

Other CAS

Wikipedia

General Manufacturing Information

Benzene, 1-chloro-2-(chloromethyl)-3-fluoro-: ACTIVE